Methyl 3'-fluoro-6-hydroxy-[1,1'-biphenyl]-3-carboxylate
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Overview
Description
Methyl 3’-fluoro-6-hydroxy-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 3’ position, a hydroxyl group at the 6 position, and a carboxylate ester group at the 3 position of the biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3’-fluoro-6-hydroxy-[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The general steps are as follows:
Preparation of the Aryl Halide: The starting material, 3’-fluoro-6-hydroxy-[1,1’-biphenyl], is synthesized by halogenation of 6-hydroxybiphenyl.
Suzuki–Miyaura Coupling: The aryl halide is then coupled with a boronic acid derivative in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in an organic solvent like methanol.
Esterification: The resulting product is then esterified with methanol in the presence of an acid catalyst to form Methyl 3’-fluoro-6-hydroxy-[1,1’-biphenyl]-3-carboxylate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 3’-fluoro-6-hydroxy-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 3’-fluoro-6-oxo-[1,1’-biphenyl]-3-carboxylate.
Reduction: Formation of 3’-fluoro-6-hydroxy-[1,1’-biphenyl]-3-methanol.
Substitution: Formation of 3’-substituted-6-hydroxy-[1,1’-biphenyl]-3-carboxylate derivatives.
Scientific Research Applications
Methyl 3’-fluoro-6-hydroxy-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Methyl 3’-fluoro-6-hydroxy-[1,1’-biphenyl]-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, while the hydroxyl and carboxylate groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Methyl 3’-fluoro-6-hydroxy-[1,1’-biphenyl]-3-carboxylate can be compared with other biphenyl derivatives, such as:
Methyl 3’-chloro-6-hydroxy-[1,1’-biphenyl]-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 3’-fluoro-6-methoxy-[1,1’-biphenyl]-3-carboxylate: Similar structure but with a methoxy group instead of a hydroxyl group.
Methyl 3’-fluoro-6-hydroxy-[1,1’-biphenyl]-4-carboxylate: Similar structure but with the carboxylate group at the 4 position instead of the 3 position.
The uniqueness of Methyl 3’-fluoro-6-hydroxy-[1,1’-biphenyl]-3-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
methyl 3-(3-fluorophenyl)-4-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)10-5-6-13(16)12(8-10)9-3-2-4-11(15)7-9/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEUGTOXSGRRFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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